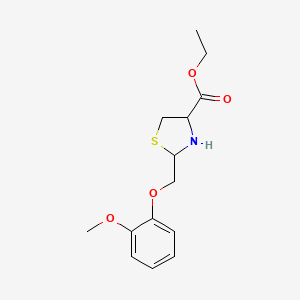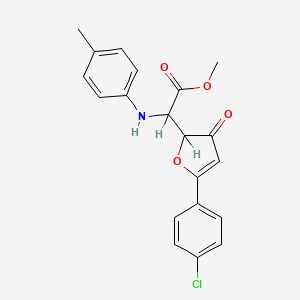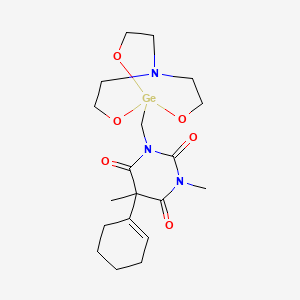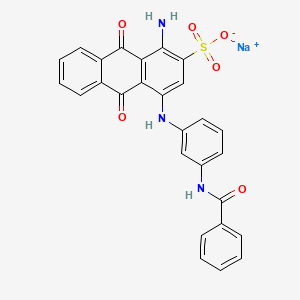
2-Anthracenesulfonic acid, 1-amino-4-((3-(benzoylamino)phenyl)amino)-9,10-dihydro-9,10-dioxo-, monosodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Anthracenesulfonic acid, 1-amino-4-((3-(benzoylamino)phenyl)amino)-9,10-dihydro-9,10-dioxo-, monosodium salt is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties, which make it valuable in chemical synthesis, biological research, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenesulfonic acid, 1-amino-4-((3-(benzoylamino)phenyl)amino)-9,10-dihydro-9,10-dioxo-, monosodium salt involves multiple steps. The process typically starts with the sulfonation of anthracene to form anthracenesulfonic acid. This is followed by the introduction of amino groups through nitration and subsequent reduction. The final step involves the coupling of the benzoylamino group to the aminoanthracenesulfonic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound often employs large-scale sulfonation reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the synthesis process and minimize by-products.
化学反応の分析
Types of Reactions
2-Anthracenesulfonic acid, 1-amino-4-((3-(benzoylamino)phenyl)amino)-9,10-dihydro-9,10-dioxo-, monosodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: The amino and sulfonic acid groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions include various quinones, hydro derivatives, and substituted anthracenesulfonic acids, each with distinct properties and applications.
科学的研究の応用
2-Anthracenesulfonic acid, 1-amino-4-((3-(benzoylamino)phenyl)amino)-9,10-dihydro-9,10-dioxo-, monosodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme interactions and as a fluorescent probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Anthracenesulfonic acid, 1-amino-4-((3-(benzoylamino)phenyl)amino)-9,10-dihydro-9,10-dioxo-, monosodium salt involves its interaction with various molecular targets. The compound can bind to specific enzymes and proteins, altering their activity and function. The pathways involved include oxidative stress response, signal transduction, and metabolic regulation.
類似化合物との比較
Similar Compounds
- 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((2-methyl-5-(((4-methylphenyl)sulfonyl)amino)phenyl)amino)-9,10-dioxo-, monosodium salt
- 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-((4-methylphenyl)sulfonyl)amino)-9,10-dioxo-, monosodium salt
Uniqueness
Compared to similar compounds, 2-Anthracenesulfonic acid, 1-amino-4-((3-(benzoylamino)phenyl)amino)-9,10-dihydro-9,10-dioxo-, monosodium salt exhibits unique properties due to the presence of the benzoylamino group. This structural feature enhances its reactivity and binding affinity, making it more effective in various applications.
特性
CAS番号 |
70571-78-7 |
|---|---|
分子式 |
C27H18N3NaO6S |
分子量 |
535.5 g/mol |
IUPAC名 |
sodium;1-amino-4-(3-benzamidoanilino)-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C27H19N3O6S.Na/c28-24-21(37(34,35)36)14-20(22-23(24)26(32)19-12-5-4-11-18(19)25(22)31)29-16-9-6-10-17(13-16)30-27(33)15-7-2-1-3-8-15;/h1-14,29H,28H2,(H,30,33)(H,34,35,36);/q;+1/p-1 |
InChIキー |
ZTHSLXROSAKUNG-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





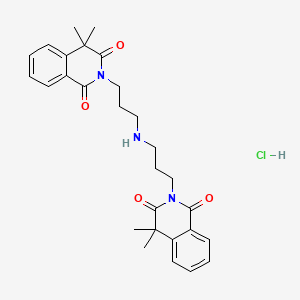
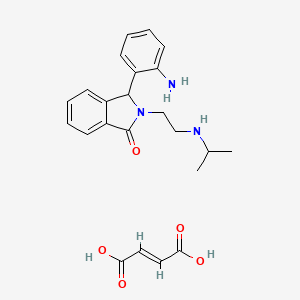
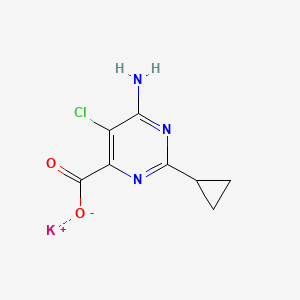
![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-[6-[[2-(2-methylprop-2-enoylamino)acetyl]amino]hexanoylamino]acetate](/img/structure/B15191537.png)


